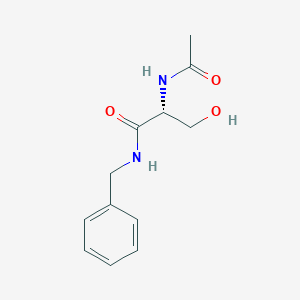

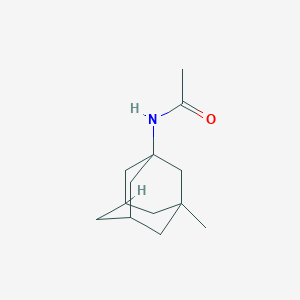

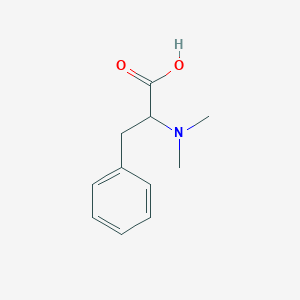

Methyl 3-nitrobenzenesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Micellar Solutions and Kinetics

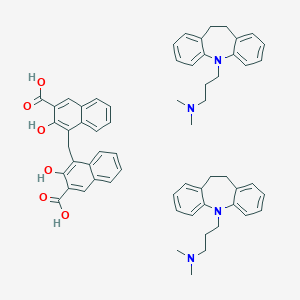

Methyl 3-nitrobenzenesulfonate, often studied in its close relative form as methyl 4-nitrobenzenesulfonate, has been extensively used in the study of micellar solutions and the kinetics of reactions within these systems. The molecule's interaction with various types of micelles, including cationic, zwitterionic, and gemini, provides valuable insight into the behavior of micelles and their impact on reaction kinetics.

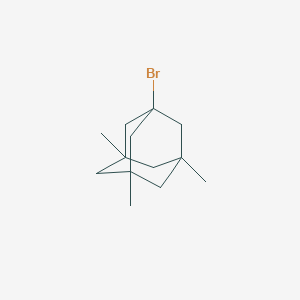

- In tetradecyltrimethylammonium bromide (TTAB) micellar solutions, methyl 4-nitrobenzenesulfonate's reactivity and binding to micelles were analyzed, revealing the influence of alcohol addition on these processes (Muñoz et al., 2003).

- The molecule's reaction in cationic and zwitterionic micellar solutions was examined, highlighting challenges in estimating rate constants in such complex pseudophases (Graciani et al., 2002).

- The molecule's involvement in SN2 reactions in ionic liquids was studied using ab initio methods, comparing the solvation structure and energy profile with those in traditional solvent systems (Hayaki et al., 2010).

Crystallography and Intermediate Synthesis

Methyl 3-nitrobenzenesulfonate serves as a critical intermediate in the synthesis of various compounds, contributing to the development of drugs and understanding of crystal structures.

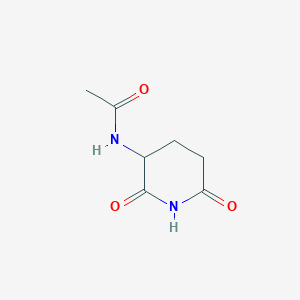

- The compound was used in synthesizing an intermediate for Clopidrogel, revealing molecular interactions in the crystal structure of the synthesized product (Li et al., 2012).

- It acted as a precursor in the synthesis of methylated catechins and theaflavins, showcasing its utility in protecting phenol groups during synthetic processes (Asakawa et al., 2016).

Photolysis and Genotoxic Impurity Analysis

The molecule's role extends into the fields of photolysis and pharmaceutical quality control, demonstrating its versatility and significance in scientific research.

- In photolysis studies, 4-nitrobenzenesulfenate esters, closely related to methyl 3-nitrobenzenesulfonate, served as precursors for generating alkoxyl radicals, with the kinetics of these radicals under laser flash photolysis conditions being a focal point of research (Horner et al., 2000).

- A novel UPLC-MS/MS method was developed for identifying and quantifying potential genotoxic impurities, including methyl 4-nitrobenzenesulfonate, in pharmaceutical ingredients, underscoring the importance of this compound in ensuring drug safety and compliance (Wang et al., 2022).

Propiedades

IUPAC Name |

methyl 3-nitrobenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO5S/c1-13-14(11,12)7-4-2-3-6(5-7)8(9)10/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWKKKZKIPZOMBG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

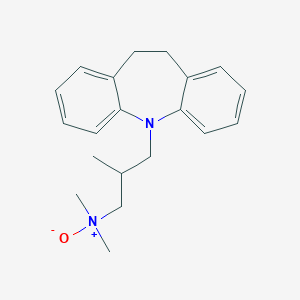

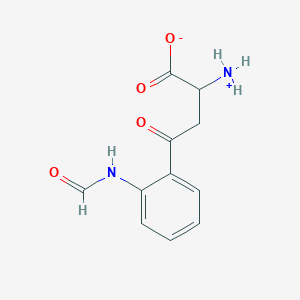

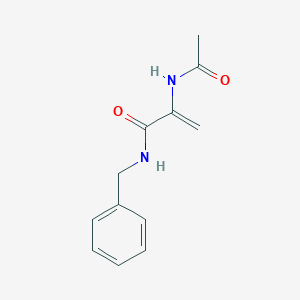

COS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20211196 |

Source

|

| Record name | Benzenesulfonic acid, 3-nitro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-nitrobenzenesulfonate | |

CAS RN |

6214-21-7 |

Source

|

| Record name | Benzenesulfonic acid, 3-nitro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6214-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonic acid, 3-nitro-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006214217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 3-nitro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.